molecular formula C20H24O6 B10841603 2beta-Methoxy-2-deethoxyphantomolin

2beta-Methoxy-2-deethoxyphantomolin

Cat. No. B10841603
M. Wt: 360.4 g/mol
InChI Key: CSIBMGLPBAXXSG-FWTBDAJASA-N
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Description

2beta-methoxy-2-deethoxyphantomolin is a germacranolide, a type of sesquiterpene lactone, that is the 2beta-methoxy-2-deethoxy derivative of phantomolin. This compound is isolated from the plant Elephantopus mollis and exhibits significant antineoplastic activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2beta-methoxy-2-deethoxyphantomolin involves the extraction and purification from Elephantopus mollis. The compounds are separated and purified using various column chromatographies, including macroporous resin, ODS, Sephadex LH-20, and silica gel columns . The structures are identified by their physicochemical properties and spectroscopic data .

Industrial Production Methods: Currently, there is limited information on the industrial production methods of this compound. Most of the available data focuses on laboratory-scale extraction and purification from natural sources.

Chemical Reactions Analysis

Types of Reactions: 2beta-methoxy-2-deethoxyphantomolin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions for these reactions depend on the desired modifications and the target products.

Major Products Formed: The major products formed from the reactions of this compound include various derivatives with enhanced biological activities. These derivatives are often studied for their potential therapeutic applications.

Scientific Research Applications

Comparison with Similar Compounds

2beta-methoxy-2-deethoxyphantomolin is unique due to its specific structure and biological activity. Similar compounds include other germacranolides and sesquiterpene lactones, such as phantomolin, 2beta-deethoxy-2-hydroxyphantomolin, and 2beta-methoxy-2-deethoxy-8-O-deacylphantomolin-8-O-tigli-nate . These compounds share similar structural features but differ in their specific biological activities and therapeutic potentials.

properties

Molecular Formula

C20H24O6

Molecular Weight

360.4 g/mol

IUPAC Name

[(1S,2S,6R,7S,9E,11S)-11-methoxy-9,13-dimethyl-5-methylidene-4-oxo-3,14-dioxatricyclo[9.2.1.02,6]tetradeca-9,12-dien-7-yl] 2-methylprop-2-enoate

InChI

InChI=1S/C20H24O6/c1-10(2)18(21)24-14-7-11(3)8-20(23-6)9-12(4)16(26-20)17-15(14)13(5)19(22)25-17/h8-9,14-17H,1,5,7H2,2-4,6H3/b11-8+/t14-,15+,16-,17-,20-/m0/s1

InChI Key

CSIBMGLPBAXXSG-FWTBDAJASA-N

Isomeric SMILES

C/C/1=C\[C@]2(C=C([C@H](O2)[C@@H]3[C@@H]([C@H](C1)OC(=O)C(=C)C)C(=C)C(=O)O3)C)OC

Canonical SMILES

CC1=CC2(C=C(C(O2)C3C(C(C1)OC(=O)C(=C)C)C(=C)C(=O)O3)C)OC

Origin of Product

United States

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